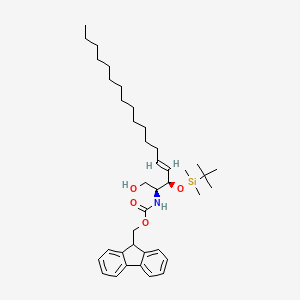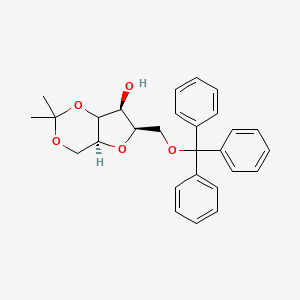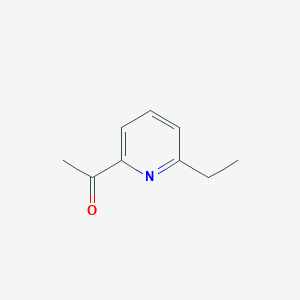
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a chemically modified derivative of sphingosine, a naturally occurring sphingolipid. This compound is notable for its role in various biochemical and pharmacological research applications, particularly due to its unique structural properties and biological activities .
Preparation Methods
The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine typically involves the protection of the hydroxyl group at the C-3 position of erythro-sphingosine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as triethylamine. The protected erythro-sphingosine is then reacted with the silylating agent tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) to introduce the TBDMS group at the C-3 position. The final product is obtained by deprotection of the TBDMS group using an acid such as trifluoroacetic acid (TFA) or hydrofluoric acid (HF).
Chemical Reactions Analysis
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is widely used in scientific research due to its unique properties and effects. It has been employed in:
Cell Culture Studies: To study the effects of sphingolipids on cell growth and differentiation.
Drug Delivery: As a component in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Tissue Engineering: In the development of biomaterials for tissue engineering applications.
Cancer Research: To investigate the effects of sphingolipid metabolism on cancer cell growth and metastasis.
Mechanism of Action
The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine involves its interaction with various molecular targets and pathways. It acts as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets. This compound does not inhibit protein kinase A or myosin light chain kinase, although it inhibits calmodulin-dependent enzymes .
Comparison with Similar Compounds
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine can be compared with other sphingosine derivatives, such as:
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Similar in structure but lacks the Fmoc group, which affects its biological activity and applications.
Sphingosine-1-phosphate: A naturally occurring sphingolipid involved in various signaling pathways, but with different functional groups and biological roles.
This compound’s unique combination of the TBDMS and Fmoc groups distinguishes it from other sphingosine derivatives, providing specific advantages in research applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCAJQRDYWOKNL-LKTVSZBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)




![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
![4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1139719.png)

